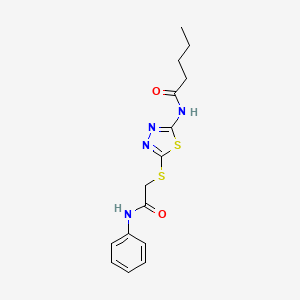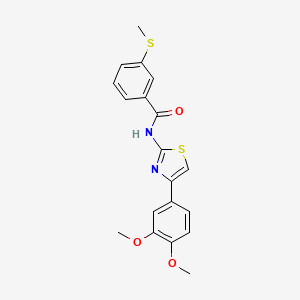![molecular formula C19H21ClN2O3 B2831851 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903139-00-3](/img/structure/B2831851.png)
1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a chlorophenyl group, a cyclopentanecarbonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Target of Action
Related compounds have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds react with diorganotin (iv) oxide or dichloride to yield organotin (iv) complexes . These complexes have demonstrated antitumor activities, suggesting a potential interaction with cellular targets that inhibit tumor growth.
Biochemical Pathways
Related compounds have been shown to interact with the retinoic acid-related orphan receptor γ (rorγt), a nuclear hormone receptor subfamily involved in autoimmune diseases .
Pharmacokinetics
Related compounds have shown undesirable activity against the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have demonstrated antitumor activities against various human cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 4-chlorophenylcyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as triethylamine.
Azetidine ring formation: The intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Pyrrolidine-2,5-dione incorporation: Finally, the azetidine intermediate is reacted with a pyrrolidine-2,5-dione derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile: This compound shares the chlorophenyl and cyclopentane moieties but differs in the presence of a nitrile group instead of the azetidine and pyrrolidine-2,5-dione rings.
Pyrrolidine-2,5-diones: Compounds containing the pyrrolidine-2,5-dione moiety but lacking the chlorophenyl and cyclopentanecarbonyl groups.
Uniqueness
1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-14-5-3-13(4-6-14)19(9-1-2-10-19)18(25)21-11-15(12-21)22-16(23)7-8-17(22)24/h3-6,15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIKGYIVRBHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2831769.png)
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)



![2-(3-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2831777.png)




![(2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2831789.png)
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)
